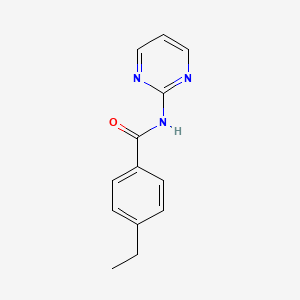![molecular formula C17H21N3O3S2 B5681927 N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5681927.png)
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic benefits in various autoimmune diseases.
作用机制
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide selectively inhibits JAK3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling molecules. This leads to the inhibition of cytokine signaling and the suppression of T cell and B cell activation. N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has been shown to have significant effects on the immune system, including the suppression of T cell and B cell activation, the inhibition of cytokine signaling, and the reduction of pro-inflammatory cytokine production. In addition, N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has been shown to reduce the number of circulating lymphocytes, which is consistent with its mechanism of action. However, it has also been shown to have some off-target effects, such as the inhibition of JAK1 and JAK2, which can lead to adverse effects such as an increased risk of infection.
实验室实验的优点和局限性
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to suppress T cell and B cell activation, and its anti-inflammatory effects. However, it also has some limitations, such as its off-target effects on JAK1 and JAK2, which can lead to adverse effects, and its potential to interfere with other signaling pathways.
未来方向
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. However, there are still several future directions that need to be explored. These include:
1. Combination therapy with other immunomodulatory agents to enhance its efficacy and reduce adverse effects.
2. Development of more selective JAK3 inhibitors with fewer off-target effects.
3. Investigation of its potential use in other autoimmune diseases such as multiple sclerosis and lupus.
4. Evaluation of its long-term safety and efficacy in clinical trials.
5. Investigation of its potential use in cancer therapy, as JAK3 has also been implicated in the pathogenesis of certain cancers.
In conclusion, N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide is a promising small molecule inhibitor of JAK3 that has shown significant potential for the treatment of various autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its therapeutic potential and to address its limitations.
合成方法
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-aminobenzamide with cyclopentyl bromide, followed by the introduction of the thiazole moiety using 2-chloroethylamine hydrochloride and sodium hydride. The final step involves the sulfonation of the amine group using chlorosulfonic acid. The product is then purified using column chromatography to obtain N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide in a pure form.
科学研究应用
N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide has been extensively studied for its potential therapeutic benefits in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathway of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide can block the activation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
N-cyclopentyl-3-[2-(1,3-thiazol-2-yl)ethylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-17(20-14-5-1-2-6-14)13-4-3-7-15(12-13)25(22,23)19-9-8-16-18-10-11-24-16/h3-4,7,10-12,14,19H,1-2,5-6,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNWEWSTVICLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681851.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)


![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)
![N,N-dimethyl-2-{[3'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]oxy}ethanamine](/img/structure/B5681906.png)
![3-{2-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5681911.png)


![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide](/img/structure/B5681942.png)

amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5681954.png)